molecular formula C11H11F4NO2 B13927627 5,5,5-Trifluoro-N-(4-fluorophenyl)-4-hydroxypentanamide

5,5,5-Trifluoro-N-(4-fluorophenyl)-4-hydroxypentanamide

Cat. No.: B13927627
M. Wt: 265.20 g/mol
InChI Key: LSGHMGZNGFPROA-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-N-(4-fluorophenyl)-4-hydroxypentanamide is an organic compound that belongs to the class of amides. It features a trifluoromethyl group, a fluorophenyl group, and a hydroxypentanamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoro-N-(4-fluorophenyl)-4-hydroxypentanamide can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with 5,5,5-trifluoropentanoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-N-(4-fluorophenyl)-4-hydroxypentanamide involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl group may also play a role in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5,5,5-Trifluoro-N-(4-chlorophenyl)-4-hydroxypentanamide
  • 5,5,5-Trifluoro-N-(4-bromophenyl)-4-hydroxypentanamide
  • 5,5,5-Trifluoro-N-(4-methylphenyl)-4-hydroxypentanamide

Uniqueness

5,5,5-Trifluoro-N-(4-fluorophenyl)-4-hydroxypentanamide is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11F4NO2

Molecular Weight

265.20 g/mol

IUPAC Name

5,5,5-trifluoro-N-(4-fluorophenyl)-4-hydroxypentanamide

InChI

InChI=1S/C11H11F4NO2/c12-7-1-3-8(4-2-7)16-10(18)6-5-9(17)11(13,14)15/h1-4,9,17H,5-6H2,(H,16,18)

InChI Key

LSGHMGZNGFPROA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(C(F)(F)F)O)F

Origin of Product

United States

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